![molecular formula C21H26ClN3O3S2 B2954134 N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride CAS No. 1216955-04-2](/img/structure/B2954134.png)
N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, which share a common aspect of synthetic utility with the compound , have been studied for their environmental impact, particularly in aquatic environments. The review by Haman et al. (2015) discusses the occurrence, fate, and behavior of parabens in aquatic settings, highlighting their presence due to consumer product consumption and continuous environmental introduction. This research area could be relevant for studying the environmental impact and degradation pathways of similar synthetic compounds, including the one of interest (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant Capacity and Reaction Pathways
Research on antioxidant capacity assays, like the ABTS/PP Decolorization Assay, offers insights into the reaction pathways of compounds with potential antioxidant properties. Ilyasov et al. (2020) provide a comprehensive review of the ABTS radical cation-based assays, which could be applied to understand the antioxidative potential of N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride and similar compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Sulfonamides and Therapeutic Patents
The review by Carta, Scozzafava, and Supuran (2012) on sulfonamides between 2008 and 2012 illuminates the vast therapeutic potential of sulfonamide derivatives in treating various conditions, from glaucoma to tumors. This indicates a research direction for synthesizing and exploring the biological activity of sulfonamide-based compounds, potentially encompassing this compound (Carta, Scozzafava, & Supuran, 2012).
Benzothiazoles and Pharmacological Activities
The structural motif of benzothiazole is prevalent in many bioactive compounds, and Kamal, Hussaini, and Mohammed (2015) provide a patent review highlighting the development of benzothiazole-based chemotherapeutic agents. This area can serve as a foundation for researching the biological and pharmacological applications of benzothiazole derivatives, including the development of new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Enzymatic Degradation of Organic Pollutants
The enzymatic approach for the remediation of organic pollutants, as reviewed by Husain and Husain (2007), demonstrates the potential for utilizing specific enzymes in conjunction with redox mediators to degrade or transform recalcitrant compounds. This methodology could be applied to study the degradation pathways and environmental remediation potential of complex organic compounds, including this compound (Husain & Husain, 2007).
特性
IUPAC Name |
2-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-3-23(4-2)14-15-24(21-22-18-12-8-9-13-19(18)28-21)20(25)16-29(26,27)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTFSUFIOJJSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)CS(=O)(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
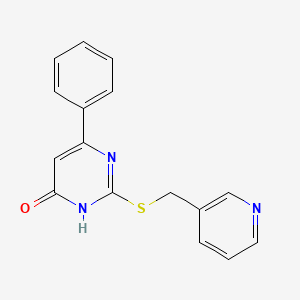
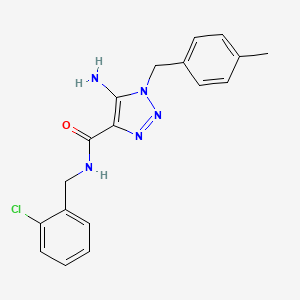
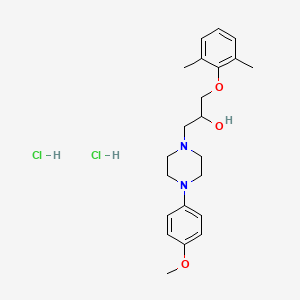
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2954059.png)

![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)
![4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid](/img/structure/B2954062.png)
![2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furanyl)ethyl]benzamide](/img/structure/B2954063.png)
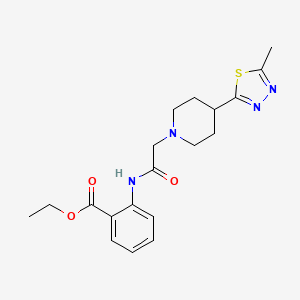
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2954065.png)
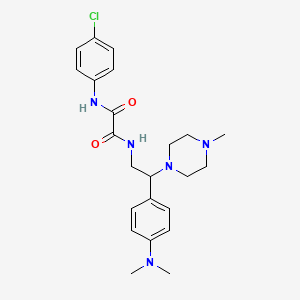
![4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide](/img/structure/B2954069.png)
![Methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate](/img/structure/B2954071.png)
![N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2954073.png)
